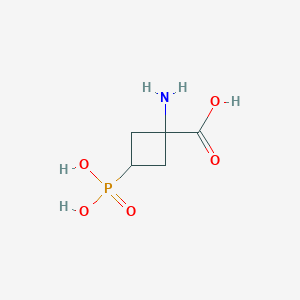
cis-1-Amino-3-phosphonocyclobutanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-phosphonocyclobutane-1-carboxylic acid is a unique compound characterized by its cyclobutane ring structure with an amino group, a phosphonic acid group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-phosphonocyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-3-phosphonocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino, phosphonic, and carboxylic groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
1-Amino-3-phosphonocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism by which 1-Amino-3-phosphonocyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparación Con Compuestos Similares
1-Aminocyclopropane-1-carboxylic acid: This compound is structurally similar but lacks the phosphonic acid group.
1-Aminocyclobutane-1-carboxylic acid: Similar structure but without the phosphonic acid group.
α-Aminoisobutyric acid: Another structurally related compound with different functional groups
Uniqueness: 1-Amino-3-phosphonocyclobutane-1-carboxylic acid is unique due to the presence of both phosphonic and carboxylic acid groups on the cyclobutane ring. This combination of functional groups imparts distinctive chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
189143-41-7 |
|---|---|
Fórmula molecular |
C5H10NO5P |
Peso molecular |
195.11 g/mol |
Nombre IUPAC |
1-amino-3-phosphonocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C5H10NO5P/c6-5(4(7)8)1-3(2-5)12(9,10)11/h3H,1-2,6H2,(H,7,8)(H2,9,10,11) |
Clave InChI |
KMIBSYJEWZJODK-UHFFFAOYSA-N |
SMILES |
C1C(CC1(C(=O)O)N)P(=O)(O)O |
SMILES canónico |
C1C(CC1(C(=O)O)N)P(=O)(O)O |
Sinónimos |
Cyclobutanecarboxylic acid, 1-amino-3-phosphono-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















